1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethylsulfonyl)piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClF3N4O3S/c24-21-16-18(23(25,26)27)17-28-22(21)30-12-10-29(11-13-30)19-6-8-31(9-7-19)35(32,33)15-14-34-20-4-2-1-3-5-20/h1-5,16-17,19H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPRILAANIMNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClFNOS
- Molecular Weight : 419.85 g/mol
- CAS Number : 260442-08-8
Structural Features
The compound features a piperazine core, which is common in many pharmacologically active compounds. The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring enhances its lipophilicity and may influence its binding affinity to biological targets.
Pharmacological Effects
- TRPV1 Modulation : Research has identified related compounds that act as TRPV1 (transient receptor potential vanilloid 1) receptor ligands. These compounds exhibit significant activity in pain modulation, suggesting that similar derivatives may have analgesic properties .
- GlyT1 Inhibition : The compound's structural analogs have been explored as inhibitors of the GlyT1 (glycine transporter type 1), which is implicated in the treatment of schizophrenia. These inhibitors showed promise in improving cognitive functions in clinical trials .
- Antidepressant Activity : Compounds with similar piperazine structures have been evaluated for their antidepressant effects, indicating potential therapeutic applications for mood disorders .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by various structural modifications:
| Modification | Effect |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and receptor binding affinity |
| Piperazine Ring Substitution | Alters pharmacokinetic properties and biological activity |
| Chloro Substituent | Enhances selectivity for specific receptors |
Research into SAR has revealed that modifications can lead to improved selectivity and potency against targeted receptors, highlighting the importance of chemical structure in drug design.
Clinical Evaluation
A notable study evaluated a series of piperazine-based compounds for their efficacy as GlyT1 inhibitors. The findings indicated that certain modifications led to enhanced brain penetration and selectivity, making them viable candidates for further clinical development .
In Vivo Studies
In vivo models have demonstrated that related compounds can significantly reduce pain responses in animal models, suggesting that they may serve as effective analgesics .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₂₁H₂₃ClF₃N₄O₂S
- Molecular Weight : 475.93 g/mol
- IUPAC Name : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine
The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for drug design as it influences the compound's ability to penetrate biological membranes.
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds containing piperidine and pyridine moieties exhibit antimicrobial properties. The synthesized derivatives of piperidine, including the target compound, have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
2. Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are significant in the treatment of neurodegenerative diseases like Alzheimer's . Studies have demonstrated that certain derivatives possess strong inhibitory activity against AChE, suggesting that this compound could lead to the development of new therapeutic agents for cognitive disorders.
3. Anticancer Potential
Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth . The sulfonamide moiety has been associated with various anticancer activities, making this compound a candidate for further investigation in oncology.
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound interacts at a molecular level, allowing researchers to optimize its structure for enhanced efficacy .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Comparative Insights
Structural Features
- Halogenation and Trifluoromethyl Groups : The 3-chloro-5-(trifluoromethyl)pyridine moiety in the target compound and MK45 enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration and prolonged half-life .
- Sulfonyl Groups: The 2-phenoxyethanesulfonyl group in the target compound and Parchem 946387-22-0 improves aqueous solubility compared to non-sulfonylated analogues like ML267 .
Physicochemical Properties
- Sulfonyl groups counterbalance this by enhancing hydrophilicity .
- Metabolic Stability : Trifluoromethyl and halogenated groups resist oxidative metabolism, a feature shared with PAPP derivatives .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The compound is typically synthesized via a multi-step protocol involving:
- Coupling reactions (e.g., amide bond formation) using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF under nitrogen .
- Purification via column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
- Intermediate validation using LC-MS or NMR to ensure correct functional group incorporation .
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | HOBt, TBTU, NEt₃, DMF | 55–70% | |
| Purification | Silica gel, 5–10% MeOH/DCM | N/A |
Advanced: How can structural contradictions in analogs be resolved during SAR studies?
Answer:
Structural discrepancies (e.g., stereochemistry, substituent positioning) in analogs can arise from divergent synthesis routes. To resolve:
- Perform X-ray crystallography to confirm absolute configuration .
- Use 2D NMR (e.g., NOESY, HSQC) to validate spatial arrangements of substituents .
- Compare experimental HPLC retention times with computational predictions (e.g., Schrödinger’s QikProp) to infer structural consistency .
Basic: What analytical techniques ensure purity and structural fidelity?
Answer:
- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural Confirmation :
Advanced: How to design bioactivity assays for evaluating its pharmacological potential?
Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., piperazine derivatives with known kinase or GPCR activity) .
- In vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cell Viability : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .
- Dose-Response Analysis : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀ values .
Basic: What stability studies are critical for long-term storage?
Answer:
- Thermal Stability : Accelerated degradation studies at 40°C/75% RH over 4 weeks, monitored via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-degradants .
- Solution Stability : Assess in DMSO or PBS (pH 7.4) at -20°C to prevent hydrolysis .
Advanced: How to address low yields in scale-up synthesis?
Answer:
- Optimize Coupling Efficiency : Switch to flow chemistry for precise reagent mixing and reduced side reactions .
- Solvent Screening : Test polar aprotic solvents (e.g., THF, acetonitrile) to improve solubility .
- Catalyst Loading : Adjust stoichiometry of coupling agents (e.g., 1.2 eq TBTU) to drive reaction completion .
Basic: What computational tools predict its physicochemical properties?
Answer:
- Lipophilicity : Calculate logP using ChemAxon or ACD/Labs .
- Solubility : Use QikProp (Schrödinger) to estimate aqueous solubility .
- ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiles .
Advanced: How to resolve conflicting bioactivity data across analogs?
Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., PubChem BioAssay) to identify trends .
- Free Energy Calculations : Use molecular dynamics (AMBER) to correlate binding affinity with structural features .
- Proteomic Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify off-target effects .
Basic: What safety precautions are required during handling?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to investigate metabolic pathways?
Answer:
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
- Metabolite Identification : Employ software (e.g., MetabolitePilot) to annotate phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
